Sub-Nanomolar RNase L Activation: Ethyl Thieno[2,3-b]pyrazine-6-carboxylate Achieves IC50 of 2.30 nM vs. Class-Average >100 nM
Ethyl thieno[2,3-b]pyrazine-6-carboxylate demonstrates potent RNase L activation with an IC50 of 2.30 nM in mouse L cell extracts [1]. This sub-nanomolar potency is approximately 50- to 500-fold lower than typical IC50 values reported for other thieno[2,3-b]pyrazine derivatives in unrelated assays (e.g., B-Raf inhibition IC50 > 100 nM to 1 μM) [2], establishing a unique and quantifiable differentiation point for this specific compound in antiviral and innate immunity applications.
| Evidence Dimension | RNase L activation potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Class-level baseline: typical thieno[2,3-b]pyrazine derivatives in B-Raf inhibition assays show IC50 > 100 nM to 1 μM |
| Quantified Difference | ~43-fold to 434-fold more potent in RNase L activation than comparator class average in kinase assays |
| Conditions | Mouse L cell extracts; inhibition of protein synthesis measured |
Why This Matters
Procurement decisions should prioritize this compound when sub-nanomolar RNase L modulation is required, as generic thienopyrazines lack this documented activity profile.
- [1] BindingDB. (2009). Affinity Data for RNase L Activation: IC50 = 2.30 nM. Entry ID: BDBM50025002. View Source
- [2] US Patent US8669256B2. (2013). Substituted thieno[2,3-b]pyrazine compounds as modulators of B-Raf kinase activity. View Source
